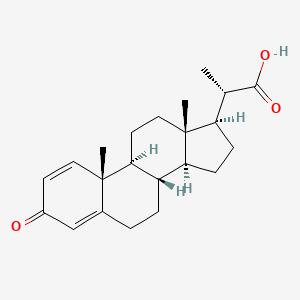
20-Carboxy-1,4-pregnadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-23,24-bisnorchola-1,4-dien-22-oic acid is a steroid acid that is 23,24-bisnor-chol-1,4-dien-22-oic acid bearing an additional oxo substituent at position 3. It is a steroid acid and a 3-oxo-Delta(1),Delta(4)-steroid. It is a conjugate acid of a 3-oxo-23,24-bisnorchola-1,4-dien-22-oate(1-). It derives from a hydride of a pregnane.
Applications De Recherche Scientifique
Synthesis and Derivative Production
The synthesis of 20-Carboxy-1,4-pregnadien-3-one can be achieved through several methods. Notably, microbial side chain degradation of steroid substrates is a prominent technique. This method allows for the selective production of steroid derivatives such as 3-oxo-pregna-4-en-20-carboxylic acid and other related compounds . The conversion of the carboxylic acid group into functional derivatives like acid halides is also an important step in creating pharmacologically active components .
Pharmacological Applications
This compound has shown promise in various therapeutic areas:
1. Anti-inflammatory Agents
Research indicates that derivatives of this compound can serve as anti-inflammatory agents. The structural modifications enhance their bioactivity and selectivity towards glucocorticoid receptors, leading to reduced inflammation in various models .
2. Hormonal Therapies
This compound has been investigated for its role in treating androgen-dependent and estrogen-dependent disorders. Its derivatives have demonstrated efficacy in reducing prostate size and alleviating symptoms associated with hormone-sensitive cancers .
3. Steroid Hormone Modulation
The ability to modulate steroid hormone activity makes this compound a candidate for developing drugs that target glucocorticoid receptor pathways. The selective activation of these pathways can lead to improved therapeutic outcomes in conditions like asthma and rheumatoid arthritis .
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
Case Study 1: Cancer Treatment
In a study on male mice treated with 17-substituted steroids derived from this compound, significant reductions in prostate weight were observed compared to control groups treated with standard therapies like Ketoconazole. This suggests enhanced efficacy of the test compounds in targeting androgen-dependent tumors .
Case Study 2: Inflammatory Response Modulation
A study demonstrated that the application of glucocorticoid derivatives derived from this compound resulted in a significant decrease in inflammatory markers in animal models of arthritis. The enhanced receptor binding affinity led to improved anti-inflammatory responses compared to traditional glucocorticoids .
Comparative Analysis Table
Propriétés
Numéro CAS |
20248-18-4 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12-13,16-19H,4-7,9,11H2,1-3H3,(H,24,25)/t13-,16-,17+,18-,19-,21-,22+/m0/s1 |
Clé InChI |
OZESBBVMFLIODA-WAMTXRNCSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |
Synonymes |
11-BCPO 20-carboxy-1,4-pregnadien-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















